![molecular formula C₂₂H₄₂N₂O₆ B1139789 tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate CAS No. 205379-08-4](/img/structure/B1139789.png)
tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate
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Description
The compound contains a tert-butyl group, which is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It also contains an amino group (−NH2), which is a functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Amino groups are basic and are often involved in protein structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .
Chemical Reactions Analysis
The compound contains an amino group, which is a basic functional group. This means it could potentially participate in acid-base reactions. The tert-butyl group could also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Tert-butyl groups are generally nonpolar and hydrophobic, while amino groups are polar and can participate in hydrogen bonding .
Scientific Research Applications
Synthesis of Enantiopure Non-Natural Alpha-Amino Acids
The compound tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate is used as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids . This methodology was applied to the synthesis of (S)-2-amino-oleic acid .
Metal Ion Affinity Chromatography
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is used for metal ion affinity chromatography . This method can be used for identification and rapid one-step purification of gene products expressed as fusion proteins with an oligo-histidine tag .
Preparation of High Energy Density Materials
Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, a compound synthesized from tert-butyl 3-oxobutanoate, has been studied for its potential as a high energy density material .
Synthesis of Tert-butyl Esters
Tert-butyl esters can be synthesized from several different carboxylic acids at high yields using tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate .
Preparation of Nucleator for Polypropylene
A nucleator of polypropylene, 2, 2’- methylene-bis (4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), was prepared with high efficiency using a compound synthesized from tert-butyl 3-oxobutanoate .
Immobilization of Proteins on Solid Surfaces
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester has been used as an indispensable tool for immobilizing proteins with high specificity on solid surfaces, such as glass or the gold electrode .
properties
IUPAC Name |
tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEOTGKREMTOTD-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
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